molecular formula C30H28N6 B1582489 N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine CAS No. 3283-07-6

N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine

Cat. No.: B1582489
CAS No.: 3283-07-6
M. Wt: 472.6 g/mol
InChI Key: LVPYYSKDNVAARK-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-phenylenediamine: is an organic compound with the molecular formula C36H32N6 It is known for its unique structure, which includes multiple amine groups attached to a central benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-phenylenediamine typically involves the reaction of 4-aminobenzene derivatives with 1,4-phenylenediamine. One common method includes the use of 4,4’-biphenyldialdehyde and isophthalaldehyde as reactants, which are combined with N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-phenylenediamine under specific conditions . The reaction is characterized by the formation of polymer particles, which are then analyzed using techniques such as SEM, FTIR, and XRD.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-phenylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple amine groups, which can participate in different chemical processes.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halogenated compounds or other electrophiles, often in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can produce various amine-substituted compounds.

Scientific Research Applications

N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-phenylenediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-phenylenediamine involves its interaction with various molecular targets and pathways. The compound’s multiple amine groups allow it to form strong bonds with other molecules, influencing their chemical behavior. This interaction can lead to changes in the structure and function of the target molecules, which is the basis for its various applications .

Comparison with Similar Compounds

Uniqueness: N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-phenylenediamine is unique due to its multiple amine groups and central benzene ring, which provide distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

4-N-[4-(4-amino-N-(4-aminophenyl)anilino)phenyl]-4-N-(4-aminophenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N6/c31-21-1-9-25(10-2-21)35(26-11-3-22(32)4-12-26)29-17-19-30(20-18-29)36(27-13-5-23(33)6-14-27)28-15-7-24(34)8-16-28/h1-20H,31-34H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPYYSKDNVAARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N)C5=CC=C(C=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062951
Record name N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3283-07-6
Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003283076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Such a diimonium compound can be synthesized, for example, as follows. That is, an Ullmann reaction product of p-phenylenediamine and 1-chloro-4-nitrobenzene, is reduced to obtain N,N,N′,N′-tetrakis(p-aminophenyl)-p-phenylenediamine which is then dissolved in N,N-dimethylformamide, and an alkyl bromide is added thereto, followed by a reaction, for example, at 130° C. for 10 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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